molecular formula C15H12N2O3 B8307872 methyl 2-(1H-indazol-5-yloxy)benzoate

methyl 2-(1H-indazol-5-yloxy)benzoate

Cat. No. B8307872
M. Wt: 268.27 g/mol
InChI Key: QDLYAIJCYWRUDA-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

Methyl 2-(4-amino-3-methylphenoxy)benzoate (500 mg, 1.94 mmol) was suspended in water (5.7 ml), followed by adding thereto concentrated hydrochloric acid (1.0 ml) and ammonium tetrafluoroborate (693 mg) at 0° C. An aqueous sodium nitrite solution (134 mg/1 ml) was added dropwise to the suspension. A saturated aqueous sodium chloride solution was added thereto, followed by extraction with chloroform. The organic layer was dried over anhydrous sodium sulfate and concentrated. The resulting dark-blue oil was dissolved in chloroform (15 ml), and potassium acetate (381 mg, 3.88 mmol) and 18-crown-6 (15 mg) were added thereto at room temperature and then stirred for 2 hours. To the resulting suspension was added a saturated aqueous sodium chloride solution, followed by extraction with chloroform. The organic layer was washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. The organic layer dried was concentrated and then purified by a silica gel column chromatography (chloroform/methanol=70/1) to obtain methyl 2-(1H-indazol-5-yloxy)benzoate (157 mg, two steps 30%).
Name
Methyl 2-(4-amino-3-methylphenoxy)benzoate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
693 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
potassium acetate
Quantity
381 mg
Type
reactant
Reaction Step Six
Quantity
15 mg
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
5.7 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:18]=[CH:17][C:5]([O:6][C:7]2[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=2[C:9]([O:11][CH3:12])=[O:10])=[CH:4][C:3]=1[CH3:19].Cl.F[B-](F)(F)F.[NH4+].[N:27]([O-])=O.[Na+].[Cl-].[Na+].C([O-])(=O)C.[K+]>O.C1OCCOCCOCCOCCOCCOC1>[NH:1]1[C:2]2[C:3](=[CH:4][C:5]([O:6][C:7]3[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=3[C:9]([O:11][CH3:12])=[O:10])=[CH:17][CH:18]=2)[CH:19]=[N:27]1 |f:2.3,4.5,6.7,8.9|

Inputs

Step One
Name
Methyl 2-(4-amino-3-methylphenoxy)benzoate
Quantity
500 mg
Type
reactant
Smiles
NC1=C(C=C(OC2=C(C(=O)OC)C=CC=C2)C=C1)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
693 mg
Type
reactant
Smiles
F[B-](F)(F)F.[NH4+]
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
potassium acetate
Quantity
381 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
15 mg
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Eight
Name
Quantity
5.7 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at room temperature and then stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
at 0° C
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting dark-blue oil was dissolved in chloroform (15 ml)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The organic layer dried
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by a silica gel column chromatography (chloroform/methanol=70/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)OC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 157 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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